molecular formula C13H19BrO B1374758 2-Bromo-4-t-butyl-1-isopropoxybenzene CAS No. 223768-39-6

2-Bromo-4-t-butyl-1-isopropoxybenzene

Cat. No.: B1374758
CAS No.: 223768-39-6
M. Wt: 271.19 g/mol
InChI Key: ZXANYEOPZSHZLJ-UHFFFAOYSA-N
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Description

2-Bromo-4-t-butyl-1-isopropoxybenzene is an organic compound with the molecular formula C13H19BrO. It is a brominated aromatic compound featuring a tert-butyl group and an isopropoxy group attached to the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-t-butyl-1-isopropoxybenzene typically involves the bromination of 4-t-butyl-1-isopropoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and concentration to achieve high yields and purity. The product is then purified using techniques like distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-t-butyl-1-isopropoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-methoxy-4-t-butyl-1-isopropoxybenzene .

Scientific Research Applications

2-Bromo-4-t-butyl-1-isopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-t-butyl-1-isopropoxybenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the tert-butyl and isopropoxy groups influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-t-butyl-1-isopropoxybenzene is unique due to the presence of both the tert-butyl and isopropoxy groups, which confer specific reactivity and stability characteristics. This makes it a valuable intermediate in organic synthesis and various scientific applications .

Properties

IUPAC Name

2-bromo-4-tert-butyl-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO/c1-9(2)15-12-7-6-10(8-11(12)14)13(3,4)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXANYEOPZSHZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743079
Record name 2-Bromo-4-tert-butyl-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223768-39-6
Record name 2-Bromo-4-tert-butyl-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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